2-Bromobenzo[d]oxazole-6-carbaldehyde
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Overview
Description
2-Bromobenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrNO2 It is characterized by the presence of a bromine atom at the second position and an aldehyde group at the sixth position on the benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a formylating agent such as DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed:
Oxidation: 2-Bromobenzo[d]oxazole-6-carboxylic acid
Reduction: 2-Bromobenzo[d]oxazole-6-methanol
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromobenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react or inhibit biological pathways .
Comparison with Similar Compounds
2-Bromobenzo[d]oxazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Bromobenzo[d]oxazole-2-carbaldehyde: Similar structure but with the bromine and aldehyde groups at different positions, leading to different reactivity and applications.
Uniqueness: 2-Bromobenzo[d]oxazole-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H4BrNO2 |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H |
InChI Key |
UDOULXRRNFNPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)Br |
Origin of Product |
United States |
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